molecular formula C4H2ClN3O2 B574948 2-Chloro-6-nitropyrazine CAS No. 195073-19-9

2-Chloro-6-nitropyrazine

Cat. No.: B574948
CAS No.: 195073-19-9
M. Wt: 159.529
InChI Key: WJUQEURLLVJUFK-UHFFFAOYSA-N
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Description

2-Chloro-6-nitropyrazine is an organic compound with the molecular formula C4H2ClN3O2 It is a derivative of pyrazine, characterized by the presence of both a chlorine atom and a nitro group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitropyrazine can be synthesized through several methods. One common approach involves the nitration of 2-chloropyrazine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Reduction: Formation of 2-chloro-6-aminopyrazine.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-nitropyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-nitropyrazine depends on its chemical reactivity. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

  • 2-Chloro-3-nitropyrazine
  • 2-Chloro-5-nitropyrazine
  • 2-Bromo-6-nitropyrazine

Comparison: 2-Chloro-6-nitropyrazine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution and reduction reactions, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

2-chloro-6-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-6-2-4(7-3)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUQEURLLVJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701245
Record name 2-Chloro-6-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195073-19-9
Record name 2-Chloro-6-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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